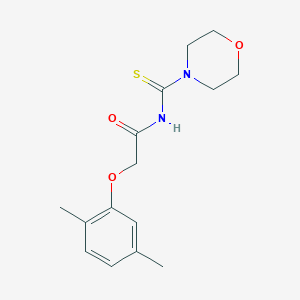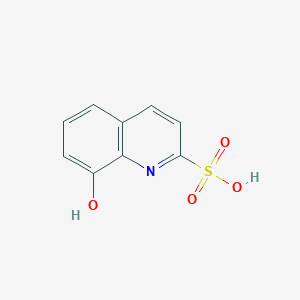
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide, also known as Tert-butylphenylacetamide (TPA), is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPA is a white crystalline powder that is soluble in most organic solvents and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of TPA is not well understood, but it is believed to act as a modulator of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. TPA has been shown to enhance the activity of GABA(A) receptors, which may explain its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
TPA has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant and antinociceptive effects. TPA has been shown to enhance the activity of GABA(A) receptors, which may explain its effects on anxiety, sedation, and pain.
実験室実験の利点と制限
One advantage of TPA is its relatively simple synthesis and availability. TPA is also stable under normal laboratory conditions and can be stored for extended periods of time. However, TPA has limited solubility in water, which may limit its use in aqueous systems. Additionally, the mechanism of action of TPA is not well understood, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on TPA. One area of interest is the development of new synthetic methods for TPA and related compounds. Another area of interest is the investigation of the mechanism of action of TPA and its effects on GABA(A) receptors. Additionally, TPA may have potential applications in the development of new anxiolytic and sedative drugs. Further research is needed to fully understand the potential applications of TPA in various fields.
In conclusion, TPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPA has been extensively studied for its potential applications in organic synthesis, material science, and pharmacology. TPA has been shown to have anxiolytic and sedative effects in animal models and has potential applications in the development of new drugs. Further research is needed to fully understand the potential applications of TPA in various fields.
合成法
TPA can be synthesized through a multistep process starting with the reaction of tert-butylbenzene with acetic anhydride to form tert-butylphenylacetate. This product is then hydrolyzed with hydrochloric acid to form TPA. The synthesis of TPA is relatively simple and can be achieved using standard laboratory techniques.
科学的研究の応用
TPA has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and pharmacology. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. TPA has also been used as a building block in the preparation of polymers and other materials.
特性
製品名 |
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO/c1-9-7-10(2)13(15-11(3)16)12(8-9)14(4,5)6/h7-8H,1-6H3,(H,15,16) |
InChIキー |
FVHRNYIVAVWDKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)NC(=O)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)




![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)

